2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which is further substituted with a methoxypyrimidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common method involves the reaction of 2-aminophenol with piperidine and 5-methoxypyrimidine-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
Uniqueness
2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both benzoxazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-10-18-16(19-11-13)23-12-6-8-21(9-7-12)17-20-14-4-2-3-5-15(14)24-17/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
PWKASXGXQFKKCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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